molecular formula C23H43NO5.Na<br>C23H43NNaO5 B1592974 L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt CAS No. 38517-23-6

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt

Cat. No.: B1592974
CAS No.: 38517-23-6
M. Wt: 436.6 g/mol
InChI Key: FTSXCFQXTFOYQH-BDQAORGHSA-N
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Description

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt, also known as Sodium N-(1-oxooctadecyl)-L-glutamate, is an organic compound with the formula C23H42NNaO5 . It is produced from L-Glutamic acid and plant-derived palm fatty acid .


Molecular Structure Analysis

The molecular formula of this compound is C23H42NNaO5 . The average mass is 435.573 Da and the monoisotopic mass is 435.296082 Da .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has 2 H-Bond donors, 5 H-Bond acceptors, and 21 rotatable bonds. Its exact mass is 435.296068 and its monoisotopic mass is 435.296068. It has a topological polar surface area of 107, a heavy atom count of 30, and a formal charge of 0. It has 1 defined atom stereocenter .

Safety and Hazards

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt has been assessed for various hazards. It has been evaluated for carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity including developmental neurotoxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects-single exposure, systemic toxicity/organ effects including immunotoxicity-repeated exposure, neurotoxicity-single exposure, neurotoxicity-repeated exposure, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability, and global warming potential .

Properties

38517-23-6

Molecular Formula

C23H43NO5.Na
C23H43NNaO5

Molecular Weight

436.6 g/mol

IUPAC Name

sodium;(4S)-5-hydroxy-4-(octadecanoylamino)-5-oxopentanoate

InChI

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1

InChI Key

FTSXCFQXTFOYQH-BDQAORGHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na]

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na]

38517-23-6

Pictograms

Irritant

sequence

E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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